4-Chloroquinoline-8-carbonitrile chemical properties
4-Chloroquinoline-8-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 4-Chloroquinoline-8-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet underexplored derivative: 4-Chloroquinoline-8-carbonitrile . While specific experimental data for this compound is sparse in publicly available literature, this document will provide a comprehensive technical overview by extrapolating from the well-established chemistry of the 4-chloroquinoline core and the 8-carbonitrile moiety.
This guide will serve as a foundational resource for researchers, offering insights into its structural features, proposed synthetic pathways, predicted reactivity, and potential applications, thereby enabling its exploration in drug discovery and materials science.
Molecular Structure and Physicochemical Properties
4-Chloroquinoline-8-carbonitrile possesses a fused heterocyclic system consisting of a benzene ring fused to a pyridine ring, with a chlorine atom at the 4-position and a nitrile group at the 8-position.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale/Comparison |
| Molecular Formula | C₁₀H₅ClN₂ | Based on the chemical structure. |
| Molecular Weight | 188.62 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid | Many substituted quinolines are solids at room temperature. |
| Melting Point | Expected to be higher than 4-chloroquinoline (28-31 °C) | The addition of the polar nitrile group and increased molecular symmetry would likely increase the melting point. For comparison, 4-chloroquinoline-2-carbonitrile has a melting point of 109 °C[1]. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | The quinoline core provides some hydrophobicity, while the nitrile group is polar. Partial solubility in water is expected[2]. |
| pKa | The quinoline nitrogen is weakly basic. | The electron-withdrawing effects of both the chlorine and nitrile groups will decrease the basicity of the quinoline nitrogen compared to quinoline itself. |
Proposed Synthetic Pathways
The synthesis of 4-Chloroquinoline-8-carbonitrile is not explicitly detailed in the surveyed literature. However, a plausible synthetic route can be devised based on established quinoline chemistry. A logical approach would involve the construction of a substituted quinolin-4-one, followed by chlorination and introduction of the nitrile group.
Diagram of Proposed Synthesis
Caption: A proposed two-step synthesis of 4-Chloroquinoline-8-carbonitrile.
Step-by-Step Protocol (Proposed)
Step 1: Synthesis of 8-Cyanoquinolin-4(1H)-one
This step would likely follow a cyclization reaction such as the Gould-Jacobs reaction.
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Reactants: An appropriately substituted aniline, such as an anthranilonitrile derivative, would be reacted with a suitable three-carbon electrophile, like diethyl ethoxymethylenemalonate (EMME).
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Procedure: a. The aniline derivative and EMME are heated, often without a solvent, to form the anilinomethylenemalonate intermediate. b. This intermediate is then cyclized at high temperatures (typically in a high-boiling solvent like diphenyl ether) to yield the quinolin-4-one ring system.
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Causality: The high temperature promotes an intramolecular cyclization, followed by the elimination of ethanol to form the stable heterocyclic core.
Step 2: Chlorination to 4-Chloroquinoline-8-carbonitrile
The conversion of the 4-hydroxy (or 4-oxo) group to a chloro group is a standard transformation in quinoline chemistry.
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Reagent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this conversion. Thionyl chloride (SOCl₂) can also be used.
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Procedure: a. The 8-Cyanoquinolin-4(1H)-one is refluxed with an excess of POCl₃. A catalytic amount of a tertiary amine like dimethylformamide (DMF) can be added to facilitate the reaction. b. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. c. The residue is then cautiously quenched with ice water and neutralized to precipitate the crude product. d. Purification is typically achieved by recrystallization or column chromatography.
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Causality: The hydroxyl group of the quinolin-4-one tautomer is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion to yield the 4-chloroquinoline derivative[3].
Chemical Reactivity and Key Reactions
The reactivity of 4-Chloroquinoline-8-carbonitrile is dictated by its two primary functional groups: the highly reactive 4-chloro substituent and the versatile 8-carbonitrile group.
Reactivity at the 4-Position: Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer-like intermediate formed during the reaction.[4][5]
Diagram of SₙAr Reactivity
Caption: Nucleophilic aromatic substitution at the 4-position of 4-Chloroquinoline-8-carbonitrile.
Common Nucleophilic Substitution Reactions:
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Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines) will readily displace the chloride to form 4-aminoquinoline-8-carbonitrile derivatives. This is a cornerstone reaction in the synthesis of many antimalarial drugs.[5][6]
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Thiolation: Reaction with thiols or thiolate anions will yield 4-(alkyl/aryl)thioquinoline-8-carbonitriles.
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Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chlorine with an alkoxy or hydroxyl group, respectively. However, forcing conditions may be required.
Reactivity of the 8-Carbonitrile Group
The nitrile group at the 8-position offers a handle for further functionalization:
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Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-chloroquinoline-8-carboxylic acid. This carboxylic acid can then be used in amide coupling reactions.
-
Reduction: The nitrile can be reduced to a primary amine (4-chloro-8-(aminomethyl)quinoline) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Predicted Spectroscopic Data
While experimental spectra are not available, the expected spectroscopic signatures can be predicted.
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¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm). The protons on the quinoline ring system will appear as doublets and triplets, with coupling constants characteristic of aromatic systems. The proton at the 2-position, being adjacent to the nitrogen, would likely be the most downfield.
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¹³C NMR: The spectrum would display 10 distinct signals for the 10 carbon atoms. The carbon bearing the nitrile group (C8) and the carbon attached to the chlorine (C4) would have characteristic chemical shifts. The nitrile carbon itself would appear significantly downfield (around 115-120 ppm).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 188, with a characteristic isotopic pattern (M+2) at m/z 190 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.
Potential Applications in Research and Drug Development
The 4-Chloroquinoline-8-carbonitrile scaffold is a promising starting point for the development of novel compounds with potential therapeutic and material science applications.
-
Medicinal Chemistry:
-
Antimalarial Agents: The 4-aminoquinoline core is central to many antimalarial drugs like chloroquine.[6] The 8-carbonitrile group could be used to introduce novel side chains to modulate activity against resistant strains.
-
Anticancer Agents: Many quinoline derivatives have been investigated as kinase inhibitors for cancer therapy.[7][8] The ability to easily perform SₙAr reactions at the 4-position allows for the generation of libraries of compounds for screening against various cancer cell lines.
-
Antimicrobial and Antiviral Agents: The 8-hydroxyquinoline scaffold, a close relative, is known for its broad antimicrobial and chelating properties.[9][10] The 8-carbonitrile can be a precursor to other functional groups that might mimic or enhance these activities.
-
-
Materials Science:
-
Fluorescent Probes: The quinoline ring system is fluorescent. The nitrile group can act as an electron-withdrawing group, potentially tuning the photophysical properties for applications as fluorescent sensors or in organic light-emitting diodes (OLEDs).[10]
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Chloroquinoline-8-carbonitrile is not available, handling precautions should be based on the known hazards of its parent compound, 4-chloroquinoline, and the nitrile functional group.
-
Hazards: 4-Chloroquinoline is known to be an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Nitrile compounds can be toxic if ingested or absorbed through the skin.
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.[13]
-
In case of contact, wash the affected area immediately with plenty of water.
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Conclusion
4-Chloroquinoline-8-carbonitrile represents a versatile and valuable building block for chemical synthesis. Its key feature is the highly reactive 4-chloro group, which allows for the straightforward introduction of a wide variety of nucleophiles via SₙAr reactions. The 8-carbonitrile group provides an additional site for chemical modification, enabling the creation of a diverse range of derivatives. While this guide has been prepared based on established chemical principles and data from related compounds, it provides a solid foundation for researchers to begin their investigations into the synthesis and application of this promising molecule.
References
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Li, Y., et al. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry. Retrieved from [Link]
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Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from [Link]
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Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(15), 2844. Retrieved from [Link]
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Bentham Science. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Retrieved from [Link]
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El-Emary, T. I. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 837-849. Retrieved from [Link]
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ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloroquinolin-8-ol. PubChem Compound Database. Retrieved from [Link]
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mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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Lambert, D. J., et al. (2015). One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline, 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile. Tetrahedron Letters, 56(50), 6980-6983. Retrieved from [Link]
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